3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 4-(2,4-difluorophenylsulfonyl)piperazine moiety and at the 6-position with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-4-17(13-16(15)2)20-6-8-22(26-25-20)27-9-11-28(12-10-27)31(29,30)21-7-5-18(23)14-19(21)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYRTNREIIHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the difluorophenylsulfonyl and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Sulfonamide Formation and Piperazine Functionalization
The sulfonyl-piperazine moiety enables key reactivity through nucleophilic substitution and coupling reactions:
Key Findings :
-
The sulfonamide group exhibits stability under acidic (pH 2–6) and basic (pH 8–12) conditions but undergoes hydrolysis at >100°C in concentrated H<sub>2</sub>SO<sub>4</sub>.
-
Piperazine displays regioselective reactivity, with the sulfonamide nitrogen being less nucleophilic than the free amine .
Pyridazine Core Modifications
The pyridazine ring participates in electrophilic substitution and metal-catalyzed coupling:
Key Findings :
-
Bromination occurs preferentially at the electron-deficient 5-position (Hammett σ<sub>p</sub> = +0.23) .
-
Suzuki coupling yields drop below 50% when bulky arylboronic acids (e.g., 2,6-dimethylphenyl) are used due to steric hindrance .
Dimethylphenyl Group Reactivity
The 3,4-dimethylphenyl substituent undergoes directed ortho-metalation and oxidation:
Key Findings :
-
Lithiation requires −78°C to prevent nucleophilic attack on the pyridazine ring .
-
Oxidation of methyl groups proceeds via radical intermediates, with full conversion requiring 24+ hours .
Stability Under Pharmacological Conditions
Critical stability data for biomedical applications:
Comparative Reactivity with Structural Analogs
Reactivity differences arising from substituent variations:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of sulfonamide groups enhances the inhibitory activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been documented, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate to strong inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further investigations are necessary to elucidate the precise pathways involved .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This could position it as a candidate for treating disorders such as depression and anxiety .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Neuropharmacology | Indicated potential as a serotonin receptor modulator, enhancing mood-related behaviors in animal models. |
Mechanism of Action
The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the difluorophenyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Metabolic Stability : The 2,4-difluorophenylsulfonyl group resists oxidative metabolism, as seen in pesticide analogs (), suggesting prolonged half-life .
- The dimethylphenyl group may enhance hydrophobic binding compared to smaller substituents .
- Synthetic Feasibility : Synthesis likely follows routes similar to (nucleophilic substitution on pyridazine), though the 3,4-dimethylphenyl group may require Suzuki coupling or Friedel-Crafts alkylation, impacting yield .
Biological Activity
The compound 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C21H20F2N4O2S
- Molecular Weight : 430.5 g/mol
- CAS Number : 1021035-98-2
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N4O2S |
| Molecular Weight | 430.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Notably, it has been shown to inhibit specific kinases and may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antitumor properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
- Neuroprotective Effects : Research has suggested that derivatives of piperazine compounds can inhibit acetylcholinesterase, potentially offering neuroprotective benefits in diseases such as Alzheimer's .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in preclinical models, making this compound a candidate for further investigation in inflammatory diseases .
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines revealed an IC50 value indicating potent cytotoxicity. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study 2: Neuroprotective Mechanisms
In vitro assays showed that the compound could significantly inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential applications in treating neurodegenerative disorders where cholinergic signaling is impaired.
Study 3: Inflammatory Response Modulation
In a model of acute inflammation, the compound reduced pro-inflammatory cytokine production significantly compared to control groups. This indicates its potential utility in managing conditions characterized by excessive inflammation.
Q & A
Q. What synthetic routes are recommended for the preparation of 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyridazine core via Suzuki-Miyaura cross-coupling between halogenated pyridazine precursors and 3,4-dimethylphenyl boronic acid.
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution under reflux in anhydrous solvents (e.g., DMF or THF).
- Step 3 : Sulfonylation of the piperazine nitrogen using 2,4-difluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
- Optimization : Yield improvements (≥70%) require precise stoichiometric control, inert atmosphere, and purification via flash chromatography or preparative HPLC. Adjusting reaction time and temperature (e.g., 60–80°C for coupling steps) can reduce byproduct formation .
Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-group integration.
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₂F₂N₄O₂S: 472.1432).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, critical for confirming the sulfonyl-piperazine geometry .
- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Contradictions may arise from assay-specific variables. Recommended steps:
- Cross-Validation : Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement.
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize interference.
- Isogenic Cell Lines : Compare activity in wild-type vs. CRISPR-edited cells to isolate target-specific effects.
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s d to quantify variability significance .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) when target identification studies yield ambiguous results?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins.
- CRISPR-Cas9 Screens : Genome-wide knockout screens identify genes whose loss modulates compound efficacy.
- Molecular Docking : Perform in silico docking (AutoDock Vina) against structural databases (PDB) to prioritize putative targets.
- Pathway Analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling perturbations .
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically alter the pyridazine core (e.g., substituent halogens) and piperazine sulfonyl group (e.g., fluorophenyl vs. trifluoromethylphenyl).
- Analogs Synthesis : Prepare derivatives with variations in the 3,4-dimethylphenyl group (e.g., methoxy, nitro substituents).
- Biological Testing : Evaluate analogs in dose-response assays (IC₅₀ determination) and assess selectivity via kinase panels or receptor binding assays.
- Data Modeling : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
